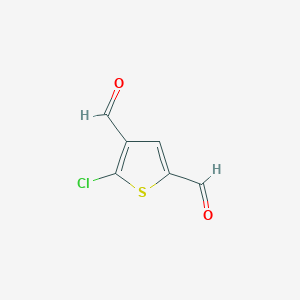
4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride is a pyrimidine derivative with significant potential in various scientific fields. Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-(hydroxymethyl)pyrimidine with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrimidine compounds.
Scientific Research Applications
4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Uniqueness
Its hydroxymethyl group and amino group provide versatile sites for chemical modifications, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C5H8ClN3O2 |
|---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
6-amino-5-(hydroxymethyl)-1H-pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c6-4-3(2-9)1-7-5(10)8-4;/h1,9H,2H2,(H3,6,7,8,10);1H |
InChI Key |
TWXUAYFIFDRGMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)NC(=C1CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


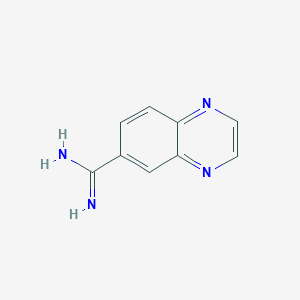
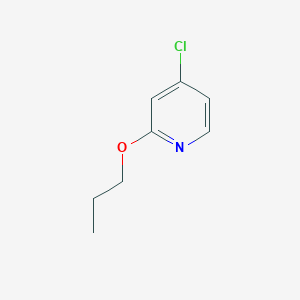
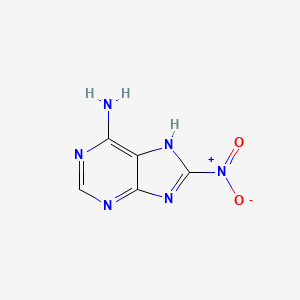


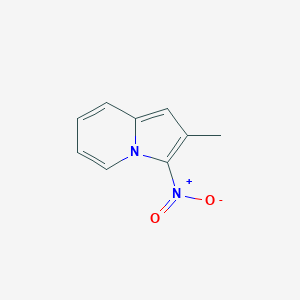

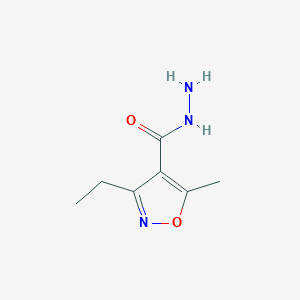

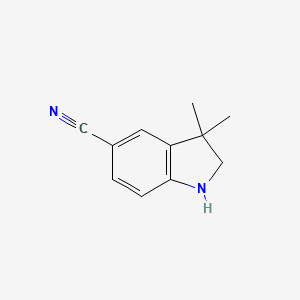
![[1,2]Oxazolo[3,4-C]quinoline](/img/structure/B11913159.png)
